molecular formula C15H12N2OS B3348933 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one CAS No. 194204-32-5

1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B3348933
CAS RN: 194204-32-5
M. Wt: 268.3 g/mol
InChI Key: JACQWPJZGHCXBL-UHFFFAOYSA-N
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Description

1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one is a reactant for the synthesis of imidazole derivatives .


Synthesis Analysis

The synthesis of 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one involves several steps. The exact chemical structure of these molecules has not yet been determined since they can potentially exist in several tautomeric and geometric forms (Z-E isomerism). The geometries of all the theoretically possible structures of the studied compounds were optimized .


Molecular Structure Analysis

The molecular structure of 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one has been analyzed using density functional theory level calculations using the B3LYP functional and the 6-311++G** basis set. It was documented that both the studied compounds exist predominantly in the tautomeric structure, in which the movable hydrogen is connected to the nitrogen atom in the hydantoin ring .


Chemical Reactions Analysis

The chemical reactions involving 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one are complex and involve several steps. The exact mechanisms of these reactions are still under investigation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one include a molecular weight of 268.33, and it exists as a powder. Its melting point is 237-239 °C (lit.) .

Safety and Hazards

1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one is classified as Acute Tox. 4 Oral according to GHS classification. It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

The future directions for the study of 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. It is also proposed as a potential novel fungicide .

properties

IUPAC Name

1,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)17(15(19)16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACQWPJZGHCXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572102
Record name 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one

CAS RN

194204-32-5
Record name 1,5-Diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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